molecular formula C10H14ClNO B2859425 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride CAS No. 1909306-56-4

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride

カタログ番号: B2859425
CAS番号: 1909306-56-4
分子量: 199.68
InChIキー: OUOAKRSLJMILNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride is a synthetic amine derivative featuring a benzofuran scaffold substituted with an ethylamine side chain and a hydrochloride salt. This compound is of interest in medicinal chemistry due to structural similarities to neurotransmitters and bioactive natural products.

特性

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-4-3-8-1-2-9-6-12-7-10(9)5-8;/h1-2,5H,3-4,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOAKRSLJMILNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-56-4
Record name 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Cyclization for Benzofuran Core Formation

The benzofuran core is synthesized via acid- or base-catalyzed cyclization of phenolic precursors. A widely employed method involves the reaction of o-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) at 80°C for 12 hours, yielding 2,3-dihydrobenzofuran with a reported efficiency of 65%. Alternative approaches include:

  • Heck Coupling : Palladium-catalyzed coupling of iodophenols with alkenes to construct the dihydrobenzofuran ring.
  • Electrophilic Cyclization : Using BF₃·Et₂O to promote cyclization of o-allylphenols, achieving yields up to 78%.

Introduction of the Ethanamine Side Chain

The ethylamine moiety is introduced via nucleophilic substitution or reductive amination. For example:

  • Alkylation : Reacting 2,3-dihydrobenzofuran with 1,2-dibromoethane and magnesium in anhydrous tetrahydrofuran (THF) forms 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide, which is subsequently treated with aqueous ammonia to yield the free base.
  • Reductive Amination : Condensation of benzofuran-5-carbaldehyde with ethylamine in the presence of sodium cyanoborohydride provides the secondary amine, followed by hydrochloride salt formation.

Critical Reaction Parameters

Solvent and Temperature Effects

Optimal conditions for key steps are summarized below:

Reaction Step Solvent Temperature Catalyst Yield (%)
Cyclization Toluene 80°C H₂SO₄ 65
Alkylation THF Reflux Mg 72
Reductive Amination MeOH 25°C NaBH₃CN 68
Salt Formation Ether 0°C HCl (gas) 90

Data adapted from methodologies described in benzofuran synthesis literature and PubChem protocols.

Catalytic Systems

  • Phase Transfer Catalysts : Enhance reaction rates in biphasic systems (e.g., benzyltriethylammonium chloride).
  • Lewis Acids : BF₃·Et₂O improves electrophilic cyclization efficiency.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : The hydrochloride salt is purified via recrystallization from ethanol/ether (1:4), achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 6.85–7.20 (benzofuran aromatic protons) and δ 2.75–3.10 (ethylamine CH₂ groups).
  • Mass Spectrometry : Molecular ion peak at m/z 163.216 (free base) and 199.67 (hydrochloride).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance scalability and safety. For example:

  • Cyclization Step : A tubular reactor with residence time <30 minutes achieves 70% yield at 100°C.
  • In-line Quenching : Immediate neutralization of acidic byproducts reduces corrosion risks.

Quality Control Metrics

Parameter Specification
Purity (HPLC) ≥99.0%
Residual Solvents <50 ppm (ICH Q3C)
Heavy Metals <10 ppm

Challenges and Mitigation Strategies

Low Yields in Alkylation

  • Cause : Steric hindrance from the dihydrobenzofuran ring.
  • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

Hydrochloride Salt Hygroscopicity

  • Mitigation : Store under nitrogen atmosphere with desiccants.

化学反応の分析

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

作用機序

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

類似化合物との比較

Key Observations :

  • Benzofuran vs.
  • Substituent Effects : The butyl group in 2-Butylbenzofuran-5-amine HCl increases lipophilicity, which may improve blood-brain barrier penetration compared to the ethylamine side chain in the target compound .
  • Halogenation: The dichlorophenoxy derivative exhibits higher polarity due to electronegative chlorine atoms, reducing membrane permeability relative to non-halogenated analogues .

生物活性

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride, also known as compound 1909306-56-4, is an organic compound with potential biological activities. This article examines its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

  • Molecular Formula : C₁₀H₁₄ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1909306-56-4
  • Appearance : Powder

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal properties of various alkaloids, which may relate to the activity of 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride. In vitro tests have shown that certain derivatives exhibit significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Active Against
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048C. albicans
2-(1,3-Dihydro-2-benzofuran...)TBDTBD

Note: MIC values for 2-(1,3-Dihydro-2-benzofuran...) are still under investigation.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve interaction with bacterial cell membranes or inhibition of essential metabolic pathways. Similar compounds have been shown to disrupt cell wall synthesis or interfere with protein synthesis in bacteria.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial efficacy of various benzofuran derivatives, revealing that compounds similar to 2-(1,3-Dihydro-2-benzofuran...) demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Fragment-Based Screening

In another study focusing on ligand-target discovery through fragment-based screening, related compounds were evaluated for their ability to inhibit specific targets in pathogenic organisms. The findings suggested that modifications to the benzofuran structure could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step organic reactions starting from benzofuran derivatives. A common approach includes:

Friedel-Crafts alkylation to introduce the ethylamine chain at the 5-position of the benzofuran core.

Hydrochloride salt formation via reaction with HCl in anhydrous conditions.
Key parameters include temperature control (e.g., reflux in THF at −78°C for lithiation steps) and purification of intermediates via column chromatography . Enzyme-mediated transaminase pathways have also been explored for chiral selectivity, though yields depend on enzyme loading and substrate specificity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution on the benzofuran ring and amine protonation.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₃ClNO⁺ requires m/z 210.0684).
  • HPLC with UV detection (λ~255 nm) assesses purity (>98% typical for research-grade material) .

Q. What are the primary biological targets or receptors associated with this compound?

  • Methodology : Structural analogs of benzofuran-based amines show affinity for serotonergic receptors (5-HT2A) and dopamine transporters . In vitro binding assays (e.g., radioligand displacement) and functional cAMP assays are used to quantify activity. For example, substituents on the benzofuran ring modulate selectivity for 5-HT2A over α₁-adrenergic receptors .

Advanced Research Questions

Q. How does the compound exhibit biased agonism at 5-HT2A receptors, and what experimental models validate this?

  • Methodology :

  • β-arrestin recruitment assays (e.g., BRET or TANGO systems) vs. Gq-mediated calcium flux in HEK293 cells reveal signaling bias.
  • Structural modifications (e.g., ethoxy or methylthio groups on the phenyl ring) enhance β-arrestin bias, which can be quantified using the transduction coefficient ratio (ΔΔlog(τ/KA)) .

Q. What structural features influence metabolic stability and oral bioavailability in preclinical models?

  • Methodology :

  • Rotatable bond count (<10) and polar surface area (<140 Ų) predict bioavailability in rats. For this compound, the rigid benzofuran core reduces flexibility, while the amine hydrochloride improves solubility.
  • In vitro hepatic microsome assays (human/rat) identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation). Parallel artificial membrane permeability assays (PAMPA) correlate with in vivo absorption .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. psychoactive effects)?

  • Methodology :

  • Dose-response studies in primary neuronal cultures vs. behavioral models (e.g., forced swim test) clarify context-dependent effects.
  • Receptor dimerization studies (e.g., 5-HT2A/mGlu2 heteromers) explain divergent outcomes in neuroprotection assays. Contradictions may arise from assay-specific endpoints (e.g., cell viability vs. locomotor activity) .

Q. What strategies optimize the compound’s selectivity over off-target ion channels (e.g., hERG)?

  • Methodology :

  • Patch-clamp electrophysiology screens for hERG channel inhibition (IC₅₀ >10 µM desirable).
  • Molecular docking with hERG homology models identifies critical interactions (e.g., amine group with Tyr652). Substituent bulkiness (e.g., tert-butyl groups) reduces hERG affinity .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • Methodology :

  • Chiral HPLC separates enantiomers for individual testing.
  • X-ray crystallography of receptor-ligand complexes (e.g., 5-HT2A) reveals stereospecific binding pockets. The (R)-enantiomer often shows higher affinity due to complementary van der Waals interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。